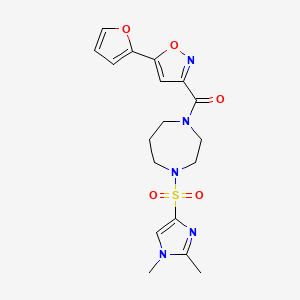

![molecular formula C24H22N4O2 B2578286 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide CAS No. 1797892-09-1](/img/structure/B2578286.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide, also known as IPMB, is a chemical compound that has been widely studied for its potential applications in scientific research. IPMB is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth, proliferation, and differentiation.

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

Anticholinesterase Potential : Imidazo[1,2-a]pyridine-based derivatives have been studied for their anticholinesterase potential, indicating their clinical importance in treatments related to heart and circulatory failures. Specifically, certain derivatives have shown potential as AChE inhibitors, which could be relevant for conditions such as Alzheimer's disease. Derivatives with a biphenyl side chain have shown strong AChE inhibition, suggesting their utility in pharmaceutical applications (Kwong et al., 2019).

Cytotoxic Activity : Research into novel compounds bearing imidazo[2,1-b]thiazole scaffolds, closely related to the imidazo[1,2-a]pyridine structure, has demonstrated cytotoxicity against human cancer cell lines. This suggests the potential for these derivatives in cancer chemotherapy, highlighting their role in inhibiting cell proliferation and indicating a pathway towards novel cancer treatments (Ding et al., 2012).

Pharmacological Properties : The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of pharmacological properties, including anticancer, antimicrobial, antiviral, and antidiabetic activities. This versatility underscores the potential of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide in various therapeutic areas. The scaffold's inclusion in marketed preparations further supports its significance in medicinal chemistry (Deep et al., 2016).

Synthesis and Chemical Properties : Efforts in synthesizing imidazo[1,2-a]pyridines have focused on developing new methods that use readily available starting substrates and catalysts under mild conditions. This research direction not only enhances the scaffold's biological activity but also its applicability in the synthesis of novel therapeutic agents, emphasizing the scaffold's adaptability and efficiency in drug development (Ravi & Adimurthy, 2017).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antifungal activity against candida spp, suggesting that this compound may also target fungal pathogens .

Mode of Action

It has been suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death.

Biochemical Pathways

Based on the potential antifungal activity, it can be inferred that this compound may interfere with the ergosterol biosynthesis pathway in fungi .

Pharmacokinetics

It has been suggested that similar compounds could be moderately toxic to humans . Further in-vitro toxicity studies would be needed to understand the real-time toxic level.

Result of Action

Similar compounds have been shown to exhibit potent activity against candida spp, including several multidrug-resistant strains .

properties

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-morpholin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c29-24(18-8-10-19(11-9-18)27-13-15-30-16-14-27)26-21-6-2-1-5-20(21)22-17-28-12-4-3-7-23(28)25-22/h1-12,17H,13-16H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAXOLIXDGHPTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2578206.png)

![2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2578208.png)

![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(4-methylcyclohexyl)acetamide](/img/structure/B2578211.png)

![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2578216.png)

![2-Chloro-1-[(3S,4S)-3-methyl-4-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2578221.png)

![(Z)-3-(2,3-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2578224.png)